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Compound of Interest

Compound Name: 3-Nitro-N-phenylthiophen-2-amine

Cat. No.: B1318104 Get Quote

A comparative analysis of the spectral characteristics of 3-Nitro-N-phenylthiophen-2-amine
and its N-phenyl substituted analogues, providing key data for researchers in drug discovery

and materials science.

This guide presents a detailed spectroscopic comparison of 3-Nitro-N-phenylthiophen-2-
amine and a series of its derivatives bearing substituents on the N-phenyl ring. While a direct

comparison with its structural isomers bearing the nitro and phenylamino groups at different

positions on the thiophene ring is not currently feasible due to the limited availability of

published spectroscopic data for these specific isomers, this guide offers valuable insights into

how electronic modifications of the N-phenyl group influence the spectral properties of the core

3-nitrothiophen-2-amine scaffold. The data presented herein, including Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, serves as a crucial

reference for the identification and characterization of this important class of compounds.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-Nitro-N-phenylthiophen-2-
amine and its derivatives. The data is compiled from the work of de Oliveira, B. G. et al.[1][2]

¹H NMR Spectral Data
The ¹H NMR spectra of these compounds were recorded in CDCl₃, and chemical shifts (δ) are

reported in parts per million (ppm) relative to tetramethylsilane (TMS). The data highlights the

influence of the substituent on the phenyl ring on the chemical shifts of the aromatic protons.
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Compound Ar-H (ppm)
Thiophene
H-4 (ppm)

Thiophene
H-5 (ppm)

NH (ppm) Other (ppm)

3-Nitro-N-

phenylthioph

en-2-amine

7.46-7.42 (m,

2H), 7.33-

7.27 (m, 3H)

7.37 (d, J =

6.0 Hz, 1H)

6.42 (d, J =

6.0 Hz, 1H)
10.05 (s, 1H)

N-(4-

chlorophenyl)

-3-

nitrothiophen-

2-amine

7.40 (d, J =

8.8 Hz, 2H),

7.23 (d, J =

8.8 Hz, 2H)

7.38 (d, J =

6.0 Hz, 1H)

6.44 (d, J =

6.0 Hz, 1H)
10.08 (s, 1H)

N-(4-

bromophenyl)

-3-

nitrothiophen-

2-amine

7.55 (d, J =

8.8 Hz, 2H),

7.17 (d, J =

8.8 Hz, 2H)

7.37 (d, J =

6.0 Hz, 1H)

6.43 (d, J =

6.0 Hz, 1H)
10.08 (s, 1H)

3-Nitro-N-(p-

tolyl)thiophen

-2-amine

7.25 (d, J =

8.4 Hz, 2H),

7.18 (d, J =

8.4 Hz, 2H)

7.34 (d, J =

6.0 Hz, 1H)

6.38 (d, J =

6.0 Hz, 1H)
9.94 (s, 1H)

2.38 (s, 3H,

CH₃)

N-(4-

methoxyphen

yl)-3-

nitrothiophen-

2-amine

7.21 (d, J =

8.9 Hz, 2H),

6.96 (d, J =

8.9 Hz, 2H)

7.32 (d, J =

6.0 Hz, 1H)

6.34 (d, J =

6.0 Hz, 1H)
9.87 (s, 1H)

3.84 (s, 3H,

OCH₃)

¹³C NMR Spectral Data
The ¹³C NMR spectral data provides insight into the electronic environment of the carbon atoms

within the molecules. The spectra were recorded in CDCl₃.
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Comp
ound

Thiop
hene
C-2

Thiop
hene
C-3

Thiop
hene
C-4

Thiop
hene
C-5

Phen
yl C-
1'

Phen
yl C-
2',6'

Phen
yl C-
3',5'

Phen
yl C-
4'

Other

3-

Nitro-

N-

phenyl

thioph

en-2-

amine

155.6 128.2 127.9 107.8 138.2 124.6 129.7 126.3

N-(4-

chloro

phenyl

)-3-

nitrothi

ophen-

2-

amine

155.2 128.4 121.8 107.4 137.6 121.9 130.0 128.4
131.1

(C-Cl)

N-(4-

bromo

phenyl

)-3-

nitrothi

ophen-

2-

amine

154.9 128.5 121.8 107.4 137.9 122.2 132.8 119.1

3-

Nitro-

N-(p-

tolyl)th

iophen

-2-

amine

156.4 127.7 136.4 107.1 135.8 122.9 130.2 136.4
21.0

(CH₃)

N-(4-

metho

158.1 127.4 132.1 106.8 131.5 124.7 114.8 158.0 55.6

(OCH₃
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xyphe

nyl)-3-

nitrothi

ophen-

2-

amine

)

IR Spectral Data
The IR spectra, recorded as KBr pellets, show characteristic vibrational frequencies (ν) in cm⁻¹.

The positions of the N-H and NO₂ stretching bands are particularly informative.

Compound ν(N-H) (cm⁻¹)
ν(NO₂) asymmetric
(cm⁻¹)

ν(NO₂) symmetric
(cm⁻¹)

3-Nitro-N-

phenylthiophen-2-

amine

3190 1571 1348

N-(4-chlorophenyl)-3-

nitrothiophen-2-amine
3253 1560 1340

N-(4-bromophenyl)-3-

nitrothiophen-2-amine
3253 1560 1340

3-Nitro-N-(p-

tolyl)thiophen-2-amine
3236 1544 1375

N-(4-

methoxyphenyl)-3-

nitrothiophen-2-amine

3228 1560 1363

Mass Spectrometry Data
The mass spectrometry data was obtained using Electrospray Ionization (ESI-MS). The table

shows the calculated and found mass-to-charge ratios (m/z).
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Compound Molecular Formula Calculated m/z Found m/z

3-Nitro-N-

phenylthiophen-2-

amine

C₁₀H₈N₂O₂S 220.03 221.05 [M+H]⁺

N-(4-chlorophenyl)-3-

nitrothiophen-2-amine
C₁₀H₇ClN₂O₂S 253.99 253.00 [M-H]⁻

N-(4-bromophenyl)-3-

nitrothiophen-2-amine
C₁₀H₇BrN₂O₂S 297.94 296.98 [M-H]⁻

3-Nitro-N-(p-

tolyl)thiophen-2-amine
C₁₁H₁₀N₂O₂S 234.05 235.10 [M+H]⁺

N-(4-

methoxyphenyl)-3-

nitrothiophen-2-amine

C₁₁H₁₀N₂O₃S 250.04 249.12 [M-H]⁻

Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques used in the

characterization of the title compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the analyte (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is prepared in a suitable

deuterated solvent (e.g., CDCl₃, ~0.6 mL).[3] The solution is transferred to a 5 mm NMR tube.

The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is

shimmed to maximize homogeneity. For ¹H NMR, the spectral width is typically set to cover a

range of 0-12 ppm. For ¹³C NMR, the range is typically 0-220 ppm. A sufficient number of scans

are acquired to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the

residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
For solid samples, a thin film can be prepared by dissolving a small amount of the compound in

a volatile solvent (e.g., acetone or methylene chloride) and depositing a drop of the solution

onto a KBr or NaCl plate.[1] After the solvent evaporates, the plate is placed in the sample
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holder of the FT-IR spectrometer. Alternatively, a KBr pellet can be prepared by grinding a small

amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy
A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, methanol,

or cyclohexane). The concentration is adjusted to obtain an absorbance reading between 0.1

and 1.0. The solution is placed in a quartz cuvette, and the spectrum is recorded against a

solvent blank. The absorbance is measured over a specific wavelength range, typically 200-

800 nm, to identify the wavelengths of maximum absorption (λmax).

Mass Spectrometry (MS)
For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol

or acetonitrile) at a low concentration (e.g., 1-10 µg/mL). The solution is infused into the ESI

source, where it is nebulized and ionized. The ions are then transferred into the mass analyzer.

Mass spectra are acquired in either positive or negative ion mode over a specific mass-to-

charge (m/z) range.

Spectroscopic Analysis Workflow
The characterization of novel thiophene derivatives typically follows a structured analytical

workflow to ensure accurate identification and structural elucidation. The following diagram

illustrates this general process.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1318104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Workflow for Spectroscopic Analysis of Thiophene Derivatives

Synthesis & Purification

Spectroscopic Analysis

Data Analysis & Confirmation
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Purification (Crystallization/Chromatography)

IR Spectroscopy
(Functional Group Identification)

NMR Spectroscopy
(¹H, ¹³C - Structural Elucidation)

Mass Spectrometry
(Molecular Weight & Formula)

UV-Vis Spectroscopy
(Electronic Transitions)

Spectral Data Interpretation

Structure Confirmation

Click to download full resolution via product page

Caption: A general workflow for the synthesis, purification, and spectroscopic characterization

of thiophene derivatives.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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